Pyridine, 1-acetyl-1,2,3,4-tetrahydro-

Description

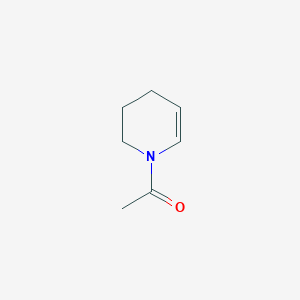

Pyridine, 1-acetyl-1,2,3,4-tetrahydro- (CAS 19615-27-1) is a partially saturated pyridine derivative with the molecular formula C₇H₁₁NO and a molecular weight of 125.1683 g/mol . Its IUPAC name is 1-acetyl-1,2,3,4-tetrahydropyridine, featuring a six-membered ring with one nitrogen atom and a saturated four-carbon backbone. The acetyl group (-COCH₃) at position 1 distinguishes it from other tetrahydro-pyridine derivatives. Key physicochemical properties include an ionization energy of 8.8 eV and appearance energy of 13.5 eV, determined via mass spectrometry .

This compound is of interest in both synthetic and natural contexts. For instance, it has been identified as a minor alkaloid in the genus Dichilus (Leguminosae), marking its first reported occurrence in this plant family . Its synthesis typically involves acetylation of 1,2,3,4-tetrahydro-pyridine precursors under controlled conditions .

Propriétés

Numéro CAS |

19615-27-1 |

|---|---|

Formule moléculaire |

C7H11NO |

Poids moléculaire |

125.17 g/mol |

Nom IUPAC |

1-(3,4-dihydro-2H-pyridin-1-yl)ethanone |

InChI |

InChI=1S/C7H11NO/c1-7(9)8-5-3-2-4-6-8/h3,5H,2,4,6H2,1H3 |

Clé InChI |

ZGKNRILGBQAZDJ-UHFFFAOYSA-N |

SMILES |

CC(=O)N1CCCC=C1 |

SMILES canonique |

CC(=O)N1CCCC=C1 |

Autres numéros CAS |

19615-27-1 |

Synonymes |

1-Acetyl-1,2,3,4-tetrahydropyridine |

Origine du produit |

United States |

Applications De Recherche Scientifique

Medicinal Chemistry

Pyridine derivatives are well-known for their biological activities. Pyridine, 1-acetyl-1,2,3,4-tetrahydro- has been investigated for its potential pharmacological properties:

- Antimicrobial Activity: Studies have shown that pyridine derivatives exhibit antimicrobial properties against various pathogens. For instance, a study demonstrated that certain derivatives possess significant inhibitory effects against Gram-positive and Gram-negative bacteria .

- Antitumor Activity: Research indicates that compounds containing the pyridine moiety can inhibit cancer cell proliferation. A specific study highlighted the synthesis of pyridine derivatives with enhanced activity against cancer cell lines .

Organic Synthesis

Pyridine, 1-acetyl-1,2,3,4-tetrahydro- serves as a versatile intermediate in organic synthesis:

- Synthesis of Flavor Compounds: It is used in the synthesis of flavoring agents such as 6-acetyl-1,2,3,4-tetrahydropyridine, which is recognized as a key component in bread flavor . This compound is synthesized through various methods that utilize pyridine derivatives as starting materials.

- Building Block for Complex Molecules: The compound acts as a building block in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.

Table 1: Summary of Research Findings

Comparaison Avec Des Composés Similaires

Structural Analogues in the Tetrahydro-Pyridine Family

The following table highlights structural analogues of 1-acetyl-1,2,3,4-tetrahydro-pyridine, emphasizing substituent variations and molecular features:

Key Observations :

- Positional isomerism : The acetyl group’s position (1 vs. 6) significantly impacts reactivity. For example, 6-acetyl-2,3,4,5-tetrahydro-pyridine is associated with flavor compounds, while the 1-acetyl isomer is linked to alkaloid biosynthesis .

- Substituent effects : Bulkier groups, such as phenyl or pyrrolidinyl substituents, reduce solubility and alter hydrogenation pathways .

Comparison with Fused-Ring Systems

Compounds like 1,2,3,4-tetrahydro-γ-carbolines () and tetrahydroquinolines () share partial saturation but differ in core structure:

- Tetrahydro-γ-carbolines : Fused indole-pyridine systems. Acetylation occurs at the tetrahydro-pyridine moiety, but the indole ring introduces distinct electronic properties and biological activity .

- Tetrahydroquinolines: Bicyclic structures with a benzene ring fused to a pyridine ring. Substituents on the benzene ring favor 1,2,3,4-tetrahydro derivatives, while pyridine substituents lead to 5,6,7,8-tetrahydro isomers .

Méthodes De Préparation

Stille Coupling Approach

The Stille cross-coupling reaction has been employed to introduce acetyl groups into the tetrahydropyridine scaffold. In a seminal study by Stille and Becker (1980), iodinated 1,2,3,4-tetrahydropyridine derivatives were reacted with tributyl(1-ethoxyvinyl)tin under palladium catalysis . The intermediate ethoxyvinyl adduct was subsequently hydrolyzed to yield 1-acetyl-1,2,3,4-tetrahydropyridine with a 62% isolated yield . Critical to this method is the use of N-Boc protection to prevent undesired side reactions at the nitrogen atom.

A modified protocol by Longshaw et al. (2021) utilized N-Boc-5-iodo-2,3-dihydropyridin-4-one as the starting material . Stille coupling with acetyl tributyltin at 110°C in toluene produced the acetylated product, which was further methylenated using dimethyltitanocene to afford the target compound in 42% yield . This two-step approach highlights the versatility of organometallic reagents in functionalizing the tetrahydropyridine ring.

Electrochemical Acetylation (Shono Method)

Shono and colleagues (1982) developed an electrochemical method for synthesizing 1-acetyl-1,2,3,4-tetrahydropyridine with exceptional efficiency . The protocol involves anodic oxidation of 1-methyl-1,2,3,6-tetrahydro-4-pyridine acetic acid ethyl ester in the presence of acetyl chloride. The reaction proceeds via a radical cation intermediate, which undergoes nucleophilic attack by the acetyl group to form the product in 82% yield .

This method’s advantages include mild conditions (room temperature, non-acidic media) and high regioselectivity. However, the requirement for specialized electrochemical equipment limits its scalability for industrial applications.

Reductive Amination Strategies

Reductive amination of 4-pyridine acetic acid derivatives offers an alternative pathway. In Example 4c of IL24970A, sodium borohydride reduction of a methoiodide precursor generated the tetrahydropyridine core, which was then acetylated using acetic anhydride . The reaction proceeded in aqueous sodium hydroxide at room temperature, yielding 1-acetyl-1,2,3,4-tetrahydropyridine after chromatographic purification . While this method avoids harsh conditions, competing over-reduction or N-alkylation side products may necessitate careful optimization.

Petasis Methylenation and Functionalization

Arkivoc studies (2021) explored methylenation of 2,3-dihydropyridin-4-ones using the Petasis reagent (Cp₂TiMe₂) . While primarily focused on 4-methylene derivatives, this work demonstrated that N-Boc-5-ethoxycarbonyl-2,3-dihydropyridin-4-one could be converted into 5-acetyl-4-methylene-1,2,3,4-tetrahydropyridine at elevated temperatures . Although the yield for this side reaction was modest (≤15%), it illustrates the potential of titanium-based reagents to mediate acetyl group incorporation.

Comparative Analysis of Methods

Physicochemical Properties and Characterization

1-Acetyl-1,2,3,4-tetrahydropyridine exhibits the following properties :

-

Molecular Formula : C₇H₁₁NO

-

Molecular Weight : 125.168 g/mol

-

Boiling Point : 244.3°C at 760 mmHg

-

Density : 1.025 g/cm³

-

Flash Point : 109.5°C

-

Vapor Pressure : 0.0305 mmHg at 25°C

Characterization via mass spectrometry confirms an exact mass of 125.084 Da, while IR spectroscopy reveals absorption bands at 1,650 cm⁻¹ (C=O stretch) and 3,100 cm⁻¹ (C-H aromatic) .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-acetyl-1,2,3,4-tetrahydro-pyridine, and how can its structural purity be validated?

- Answer : The compound is often synthesized via acetylation of 1,2,3,4-tetrahydro-pyridine derivatives using acetic anhydride or acetyl chloride under inert conditions. Structural validation employs spectroscopic techniques :

- NMR (¹H/¹³C) to confirm acetyl group integration and ring saturation .

- Mass spectrometry (MS) for molecular ion verification (e.g., molecular weight 183.25 g/mol as per tetrahydroacridine analogs ).

- HPLC with UV detection (λ ~254 nm) to assess purity, referencing retention times against standards .

Q. How is 1-acetyl-1,2,3,4-tetrahydro-pyridine isolated from natural sources, and what are its reported biological roles?

- Answer : Found in plants like Maackia amurensis, isolation involves:

- Solvent extraction (e.g., methanol/chloroform) followed by column chromatography (silica gel, gradient elution) .

- Biological role : Acts as a secondary metabolite with potential allelopathic or defense functions, though specific mechanisms require further study .

Q. What analytical methods are recommended for distinguishing this compound from structurally similar acetylated pyridine derivatives?

- Answer : Use high-resolution mass spectrometry (HRMS) to differentiate isotopic patterns (e.g., C₈H₁₁NO vs. C₇H₁₁NO for 2-acetyl-tetrahydropyridine ).

- FTIR to identify acetyl C=O stretches (~1680–1720 cm⁻¹) and pyridine ring vibrations .

- X-ray crystallography for unambiguous confirmation, as demonstrated for related alkaloids .

Advanced Research Questions

Q. How does 1-acetyl-1,2,3,4-tetrahydro-pyridine interact with biological targets, and what computational tools can model these interactions?

- Answer : Preliminary studies on analogs (e.g., 1-benzyl-tetrahydro-β-carboline) suggest interactions with NMDA receptors or acetylcholinesterase .

- Computational methods :

- Molecular docking (AutoDock Vina) to predict binding affinities.

- Molecular dynamics simulations (GROMACS) to assess stability in enzyme active sites .

Q. What experimental strategies address contradictions in reported spectroscopic data for this compound?

- Answer : Discrepancies (e.g., NMR shifts) may arise from solvent effects or tautomerism. Mitigation strategies:

- Deuterated solvent standardization (e.g., CDCl₃ vs. DMSO-d₆).

- Variable-temperature NMR to detect dynamic equilibria .

- Cross-validation with synthetic standards from independent routes .

Q. How can the catalytic activity of pyridine derivatives be leveraged in functionalizing 1-acetyl-1,2,3,4-tetrahydro-pyridine?

- Answer : Utilize Lewis acid catalysts (e.g., ZnCl₂) for Friedel-Crafts alkylation or palladium-catalyzed cross-coupling to introduce aryl/heteroaryl groups.

Q. What safety protocols are critical when handling this compound, given pyridine’s toxicity profile?

- Answer : While pyridine is a Group 3 carcinogen (IARC), derivatives may differ. Precautionary measures:

- PPE : Gloves, goggles, and fume hood use.

- Storage : Inert atmosphere, away from oxidizers (per SDS guidelines for analogs ).

- Disposal : Incineration with scrubbers for nitrogen oxides .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.